molecular formula C12H12N2O2S B039535 Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate CAS No. 117516-88-8

Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate

Cat. No. B039535
M. Wt: 248.3 g/mol
InChI Key: LKLAPQXKZAVVPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate and related compounds has been described through various methods, indicating a keen interest in optimizing the synthetic routes for these types of compounds. For instance, Mohamed (2021) discussed a convenient synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives, showcasing the versatility of ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate as a precursor for more complex heterocyclic structures through reactions with arylidinemalononitrile derivatives and cyanoacrylate derivatives (Mohamed, 2021).

Molecular Structure Analysis

The molecular structure of related compounds showcases the importance of the thiophene and pyridine units in forming stable heterocyclic frameworks. Studies on the crystal and molecular structure of similar compounds reveal detailed insights into their geometric configurations and the interactions that stabilize their structures in the solid state, highlighting the significance of intramolecular and intermolecular forces in determining the overall molecular conformation and stability of these compounds (Patel et al., 2003).

Chemical Reactions and Properties

The chemical reactivity of Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate is a key area of interest, with studies exploring its potential in forming various novel heterocyclic compounds. For example, research into the reactions of related compounds with electrophilic and nucleophilic reagents showcases the compound's versatility as a synthetic intermediate for producing a wide range of heterocyclic derivatives, including pyrazoles, pyridines, and pyrimidines, which are of significant interest in medicinal chemistry and materials science (Zhu et al., 2003).

Physical Properties Analysis

The physical properties of Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. The crystallographic studies provide valuable information on the solid-state properties of these compounds, including their crystal packing, hydrogen bonding patterns, and thermal stability, which are essential for understanding their behavior in different chemical environments and potential applications in material science (Dey et al., 2012).

Chemical Properties Analysis

The chemical properties of Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate, such as acidity, basicity, and reactivity towards various chemical reagents, underpin its utility in synthesis. The compound's ability to undergo transformations, such as annulations, cycloadditions, and substitutions, allows for the generation of a diverse array of heterocyclic structures, demonstrating its significant role as a building block in organic synthesis (Ershov et al., 2019).

Scientific Research Applications

  • Jeankumar et al. (2013) reported that a similar compound, Ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, shows promising activity against Mycobacterium tuberculosis GyrB, a DNA gyrase enzyme. This suggests its potential application in tuberculosis treatment (Jeankumar et al., 2013).

  • Mohareb et al. (2004) described the use of Ethyl -(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates in synthesizing polyfunctionally substituted pyran, pyridine, and pyridazine derivatives, highlighting its utility in heterocyclic synthesis (Mohareb et al., 2004).

  • A study by Albreht et al. (2009) demonstrated the potential of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-thiazole-5-carboxylate for preparing 5-substituted 2-amino-4-oxo-4,5-dihydrothiazolo〔5,4-c〕pyridine-7-carboxylates, which could have applications in pharmaceutical chemistry (Albreht et al., 2009).

  • The 2-(diphenylphosphino)ethyl group (DPPE) has been identified as a stable and effective carboxyl-protecting group for amino acids and peptides, making it a promising tool for peptide synthesis, as discussed by Chantreux et al. (1984) (Chantreux et al., 1984).

  • Harb et al. (1989) explored the conversion of Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylate into various heterocyclic compounds, indicating its versatility in organic synthesis (Harb et al., 1989).

  • El-Kashef et al. (2010) presented the synthesis of new pyridothienopyrimidine derivatives using ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate as a starting material, demonstrating its application in the development of heterocyclic compounds (El-Kashef et al., 2010).

Future Directions

The future directions for research on Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate and related compounds could involve further exploration of their synthesis methods, chemical reactions, mechanisms of action, and potential applications. For instance, the related compound 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes has shown potential in inhibiting inflammation , suggesting possible applications in the treatment of inflammatory diseases.

properties

IUPAC Name

ethyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-2-16-12(15)10-9(7-17-11(10)13)8-3-5-14-6-4-8/h3-7H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLAPQXKZAVVPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358025
Record name Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate

CAS RN

117516-88-8
Record name Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate
Reactant of Route 5
Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate
Reactant of Route 6
Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.